
2,3,4-Trifluorobenzaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-三氟苯甲醛肟是一种有机化合物,衍生自 2,3,4-三氟苯甲醛。其特点是在苯环上连接着三个氟原子,并且具有肟官能团。
准备方法
合成路线和反应条件
2,3,4-三氟苯甲醛肟的合成通常涉及在乙酸钠等碱性条件下,使 2,3,4-三氟苯甲醛与盐酸羟胺反应。该反应通常在甲醇等溶剂中于室温下进行。一般的反应方案如下所示:
2,3,4-三氟苯甲醛+盐酸羟胺→2,3,4-三氟苯甲醛肟+水+氯化钠
工业生产方法
包括 2,3,4-三氟苯甲醛肟在内的肟类化合物的工业生产方法,通常涉及类似的反应条件,但可能会针对大规模生产进行优化。这可能包括使用连续流动反应器以及更有效的分离和纯化技术,以确保最终产品的高收率和纯度。
化学反应分析
反应类型
2,3,4-三氟苯甲醛肟可以进行各种化学反应,包括:
氧化: 肟基团的氧化会导致腈氧化合物的形成。
还原: 还原可以将肟基团转化回相应的胺。
取代: 苯环上的氟原子可以参与亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 通常使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下用于取代反应。
主要产物
氧化: 腈氧化合物。
还原: 相应的胺。
取代: 取决于所用亲核试剂的不同,会产生各种取代的苯甲醛衍生物。
科学研究应用
2,3,4-三氟苯甲醛肟在科学研究中有几种应用:
化学: 它被用作合成各种杂环化合物的中介体,并用作更复杂分子的构建单元。
医药: 正在对其作为靶向特定生物途径的药物的前体的潜在用途进行研究。
工业: 它用于生产具有特定性质的专用化学品和材料,例如氟化聚合物。
作用机制
2,3,4-三氟苯甲醛肟的作用机制涉及其与特定分子靶标的相互作用。肟基团可以与金属离子形成稳定的络合物,这可以在催化和其他化学过程中得到利用。此外,氟原子的存在可以增强化合物的反应性和稳定性,使其在各种应用中都很有用。
相似化合物的比较
类似化合物
- 2,3,5-三氟苯甲醛肟
- 3,4,5-三氟苯甲醛肟
- 2,4,6-三氟苯甲醛肟
独特性
2,3,4-三氟苯甲醛肟的独特性在于苯环上氟原子的特定位置,这会影响其化学反应性和物理性质。这种位置异构体可以导致该化合物与其他分子相互作用方式的差异及其整体稳定性的差异。
属性
分子式 |
C7H4F3NO |
|---|---|
分子量 |
175.11 g/mol |
IUPAC 名称 |
(NE)-N-[(2,3,4-trifluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H4F3NO/c8-5-2-1-4(3-11-12)6(9)7(5)10/h1-3,12H/b11-3+ |
InChI 键 |
ZQZRUVBWUMUFNB-QDEBKDIKSA-N |
手性 SMILES |
C1=CC(=C(C(=C1/C=N/O)F)F)F |
规范 SMILES |
C1=CC(=C(C(=C1C=NO)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12090701.png)

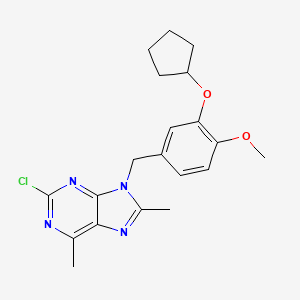
![2-[[2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12090725.png)

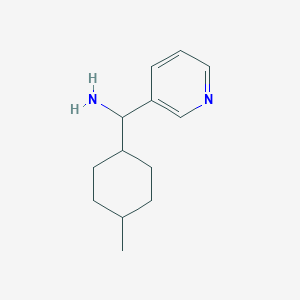

![cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]](/img/structure/B12090744.png)
![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)
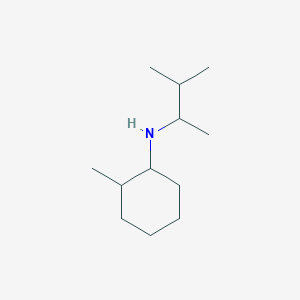

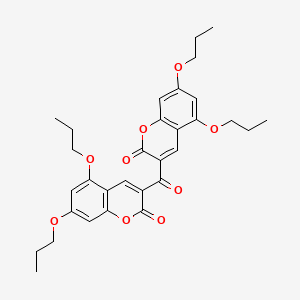
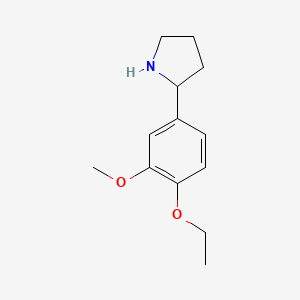
![3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12090787.png)
